N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide
Description
The compound N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide is a pyrazolo-pyrimidinone derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- A 4-fluorobenzyl substituent at the 5-position of the pyrazolo[3,4-d]pyrimidinone scaffold.
- A 3-methylbutanamide side chain attached via an ethyl linker to the 1-position of the core.
This structural framework is common in kinase inhibitors and nucleotide analogs, where the pyrimidinone moiety mimics adenosine triphosphate (ATP) binding. The fluorine atom enhances electronegativity and metabolic stability, while the branched amide side chain may improve solubility and target selectivity .
Properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-13(2)9-17(26)21-7-8-25-18-16(10-23-25)19(27)24(12-22-18)11-14-3-5-15(20)6-4-14/h3-6,10,12-13H,7-9,11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQVRMPJULGXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the ethyl and 3-methylbutanamide groups: These groups are introduced through further substitution or coupling reactions, often using reagents like alkyl halides and amides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized intermediates back to their original state.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halides, alkylating agents, and various catalysts depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrazolo[3,4-d]pyrimidine derivatives have shown efficacy.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Modified Benzyl Substituents
The benzyl group at the 5-position is a critical determinant of activity. Comparisons include:
| Compound Name | Substituent at 5-Position | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide | 4-fluorobenzyl | ~386.4 | Enhanced electronegativity; moderate lipophilicity (LogP ~2.1) |
| N-(2-{4-oxo-5-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide | 3-(trifluoromethyl)benzyl | ~437.4 | Higher lipophilicity (LogP ~3.5); potential for improved membrane permeation |
| 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide | 3-fluorophenyl-chromenyl | ~589.1 | Extended planar chromen system; dual fluorination for enhanced binding |
Key Observations :
- The 4-fluorobenzyl group in the target compound balances electronic effects and steric bulk, favoring interactions with polar residues in ATP-binding pockets .
- The 3-(trifluoromethyl)benzyl analogue () exhibits higher lipophilicity, which may improve blood-brain barrier penetration but could reduce aqueous solubility .
Side Chain Modifications
Variations in the amide side chain influence pharmacokinetics:
Key Observations :
- The branched 3-methylbutanamide in the target compound likely reduces enzymatic degradation compared to linear chains .
- Peptidomimetic analogues () highlight the importance of stereochemistry but are structurally distinct, focusing on protease inhibition rather than kinase targeting .
Pharmacological Considerations
- 4-fluorobenzyl substitution may enhance kinase selectivity by avoiding steric clashes observed with bulkier groups (e.g., trifluoromethyl) .
- The absence of chromen or sulfonamide moieties (cf. ) suggests the target compound prioritizes simplicity and metabolic stability over multi-target engagement.
Biological Activity
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide, identified by its CAS number 922138-12-3, is a compound of significant interest due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 439.4 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core which is known for various biological activities.
The primary mechanism of action for this compound involves its role as a kinase inhibitor , particularly targeting cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation and their dysregulation is often associated with cancer and other proliferative diseases. The inhibition of CDKs by this compound can lead to:
- Cell Cycle Arrest : By inhibiting CDKs, the compound can halt the progression of the cell cycle in cancer cells.
- Induction of Apoptosis : Inhibition of CDKs may trigger programmed cell death pathways in malignant cells.
Research indicates that this compound exhibits selectivity towards certain CDK isoforms, which could minimize off-target effects and enhance therapeutic efficacy .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective dose ranges .
- Mechanistic Insights : The binding affinity to CDKs suggests that it disrupts their normal function, leading to reduced proliferation rates in tumor cells.
Anti-inflammatory Effects
In addition to its anticancer properties, there is emerging evidence that compounds within this class may exhibit anti-inflammatory effects. For example:
- COX Inhibition : Some derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes . This could position them as potential treatments for inflammatory diseases.
Case Studies and Research Findings
- Study on CDK Inhibition : A study published in Cancer Research reported that similar compounds effectively inhibited CDK activity in vitro and resulted in reduced tumor growth in xenograft models .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of related pyrazolo compounds showed promising results in reducing edema in animal models .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption characteristics for oral administration based on Caco-2 permeability assays .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.4 g/mol |
| Primary Target | Cyclin-dependent kinases (CDKs) |
| Anticancer IC50 Range | Varies by cell line (e.g., < 10 µM) |
| COX Inhibition IC50 | 0.04 µmol (for related compounds) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
